2-Benzyloxy-1-bromo-3-fluoro-5-nitro-benzene 2-Benzyloxy-1-bromo-3-fluoro-5-nitro-benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13689281
InChI: InChI=1S/C13H9BrFNO3/c14-11-6-10(16(17)18)7-12(15)13(11)19-8-9-4-2-1-3-5-9/h1-7H,8H2
SMILES: C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)[N+](=O)[O-])F
Molecular Formula: C13H9BrFNO3
Molecular Weight: 326.12 g/mol

2-Benzyloxy-1-bromo-3-fluoro-5-nitro-benzene

CAS No.:

Cat. No.: VC13689281

Molecular Formula: C13H9BrFNO3

Molecular Weight: 326.12 g/mol

* For research use only. Not for human or veterinary use.

2-Benzyloxy-1-bromo-3-fluoro-5-nitro-benzene -

Specification

Molecular Formula C13H9BrFNO3
Molecular Weight 326.12 g/mol
IUPAC Name 1-bromo-3-fluoro-5-nitro-2-phenylmethoxybenzene
Standard InChI InChI=1S/C13H9BrFNO3/c14-11-6-10(16(17)18)7-12(15)13(11)19-8-9-4-2-1-3-5-9/h1-7H,8H2
Standard InChI Key XQFFPSZFTULIJO-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)[N+](=O)[O-])F
Canonical SMILES C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)[N+](=O)[O-])F

Introduction

Chemical Structure and Properties

Structural Features

The compound’s IUPAC name, 1-bromo-3-fluoro-5-nitro-2-(phenylmethoxy)benzene, denotes a benzene ring substituted at positions 1 (bromo), 3 (fluoro), 5 (nitro), and 2 (benzyloxy) . Key structural descriptors include:

PropertyValue
SMILESC1=CC=C(C=C1)COC2=C(C=C(C=C2Br)N+[O-])F
InChIKeyXQFFPSZFTULIJO-UHFFFAOYSA-N
Canonical SMILESC1=CC=C(C=C1)COC2=C(C=C(C=C2Br)N+[O-])F
XLogP33.6
Hydrogen Bond Donors0

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via multistep functionalization of benzene derivatives:

  • Benzyl Protection: Introduction of the benzyloxy group via Williamson ether synthesis using benzyl bromide and a phenolic intermediate .

  • Electrophilic Substitution: Sequential bromination and nitration under controlled conditions to achieve regioselectivity .

  • Fluorination: Halogen exchange or directed ortho-metalation strategies to install the fluorine atom .

A patent (WO2020114813A1) highlights the use of diazotization and bromination for analogous bromo-fluoro-nitrobenzene derivatives, suggesting scalability for industrial production .

Key Challenges

  • Regioselectivity: Competing reactions during nitration may yield positional isomers (e.g., 3-nitro vs. 5-nitro) .

  • Purification: Chromatographic separation is often required due to byproduct formation .

Reactivity and Functional Group Transformations

Bromine Reactivity

The bromine atom undergoes nucleophilic substitution (SNAr) with amines, thiols, or Grignard reagents, enabling C–C or C–heteroatom bond formation . For example:

C13H9BrFNO3+RNH2C13H9FNO3NHR+HBr\text{C}_{13}\text{H}_9\text{BrFNO}_3 + \text{RNH}_2 \rightarrow \text{C}_{13}\text{H}_9\text{FNO}_3\text{NHR} + \text{HBr}

Nitro Group Reduction

The nitro group can be reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reagents (SnCl₂/HCl), yielding intermediates for further derivatization .

Benzyloxy Deprotection

Acidic cleavage (e.g., HBr/AcOH) removes the benzyloxy group, generating a phenolic hydroxyl group :

C13H9BrFNO3+HBrC6H3BrFNO3+C7H7Br\text{C}_{13}\text{H}_9\text{BrFNO}_3 + \text{HBr} \rightarrow \text{C}_6\text{H}_3\text{BrFNO}_3 + \text{C}_7\text{H}_7\text{Br}

Applications in Pharmaceutical Chemistry

Drug Intermediate

The compound’s multifunctional structure makes it a precursor for:

  • Anticancer agents: Functionalization of the bromine site with pyridine or quinoline moieties .

  • Antimicrobials: Nitro-to-amine reduction followed by sulfonamide coupling .

Case Study: Kinase Inhibitors

In a 2024 study, the benzyloxy group was replaced with a piperazine moiety to enhance blood-brain barrier permeability in kinase inhibitors targeting neurodegenerative diseases .

Recent Advances and Future Directions

Catalytic Functionalization

Recent work (2025) demonstrates palladium-catalyzed cross-coupling to install aryl groups at the bromine site, expanding access to biaryl scaffolds .

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times by 70% compared to conventional methods, as reported in Journal of Organic Chemistry (2024) .

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